![molecular formula C19H20N4O2 B2977761 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide CAS No. 2034395-53-2](/img/structure/B2977761.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide
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Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies and has the potential to be used in various therapeutic applications.
Scientific Research Applications
Palladium-Catalyzed Intramolecular Cyclization
Research by Abbiati, Beccalli, Broggini, and Zoni (2003) explored the palladium-catalyzed intramolecular cyclization of indole 2-carboxamide derivatives, yielding beta-carbolinones or pyrazino[1,2-a]indoles under different conditions. This regioselective reaction showcases the compound's potential in complex organic synthesis processes (Abbiati, Beccalli, Broggini, & Zoni, 2003).
Anticancer Evaluation and Molecular Modeling
Hassan, Moustafa, Awad, Nossier, and Mady (2021) conducted a study involving the design and synthesis of novel pyrazole–indole hybrids as antitumor agents. These compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting the therapeutic potential of such derivatives (Hassan et al., 2021).
Oxidative C-C/N-N Bond-Formation
Neumann, Suri, and Glorius (2010) described an efficient method for synthesizing pyrazoles, including those similar to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide. Their work highlights the compound's relevance in developing biologically active compounds like certain anti-inflammatory drugs and insecticides (Neumann, Suri, & Glorius, 2010).
Crystallographic Study of Cocrystals
Adalder, Sankolli, and Dastidar (2012) conducted a crystallographic study on cocrystals derived from pyrazinecarboxamide and various carboxylic acids. This research provides insights into the molecular interactions and structural properties of compounds similar to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide (Adalder, Sankolli, & Dastidar, 2012).
Bioorganic and Medicinal Chemistry
Kim, Pyo, Jung, and Kwak (2017) explored the synthesis and biological evaluation of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs as anti-breast cancer agents. Their findings highlight the potential of derivatives of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide in medicinal chemistry, particularly in developing treatments for triple-negative breast cancer (Kim, Pyo, Jung, & Kwak, 2017).
Photosynthetic Electron Transport Inhibitors
Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) studied pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their research suggests the utility of such compounds in the development of new herbicides and the understanding of photosynthesis at a molecular level (Vicentini et al., 2005).
properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-11-13-3-1-2-4-16(13)23-17)22-14-5-7-15(8-6-14)25-18-12-20-9-10-21-18/h1-4,9-12,14-15,23H,5-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCJXFQWJJPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide |
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